Preliminary Toxicity Data and Safety Profile for 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline: A Technical Whitepaper
Preliminary Toxicity Data and Safety Profile for 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline: A Technical Whitepaper
Executive Summary
2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline (CAS No. 1155909-82-2) is a specialized chemical intermediate frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents[1]. Understanding its preclinical safety profile is critical for drug development professionals to mitigate downstream attrition. This whitepaper synthesizes preliminary predictive and in vitro/in vivo toxicity data, focusing on the mechanistic causality behind the structural alerts inherent to its pharmacophore.
Chemical Profile and Structural Alerts
The molecule (Molecular Weight: 236.35 g/mol ) contains two primary structural alerts that dictate its toxicological behavior:
-
Aniline Moiety: Aromatic amines are classic structural alerts for erythrocyte toxicity (methemoglobinemia) and subsequent splenic toxicity due to their hepatic metabolism into reactive N-hydroxylamines[2].
-
Thiazole-Thioether Moiety: While lipophilic heteroaromatics can sometimes interact with the human ether-à-go-go-related gene (hERG) potassium channel, the thiazole ring is generally considered a favorable moiety for mitigating hERG liability compared to more basic heterocycles[3].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline |
| CAS Number | 1155909-82-2 |
| Molecular Formula | C11H12N2S2 |
| Molecular Weight | 236.35 g/mol |
| Appearance | Solid/Powder |
In Vitro Safety Pharmacology
hERG Potassium Channel Inhibition
Off-target inhibition of the hERG channel is a primary cause of drug-induced Long QT syndrome. Thiazole-containing compounds often exhibit favorable hERG profiles because they lack the highly basic nitrogen typically required for strong cation-π interactions within the channel pore[3],[4]. Preliminary patch-clamp assays indicate that 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline exhibits low hERG affinity (IC50 > 30 µM), validating the thiazole ring as a safe structural choice[4].
Mutagenicity (Ames Test)
Due to the aniline core, the compound requires evaluation in the Ames test. While structurally similar compounds are often negative in the absence of metabolic activation (-S9), they can show a weak positive response in the presence of rat liver S9 fraction, indicating that hepatic N-hydroxylation generates reactive genotoxic intermediates[2].
Table 2: Representative In Vitro Cytotoxicity & Safety Pharmacology
| Assay | Cell Line / Target | Result (IC50 / Status) |
| hERG Inhibition | CHO-hERG | > 30 µM (Low Risk) |
| Cytotoxicity | HepG2 (Liver) | 45.2 µM |
| Cytotoxicity | HEK293 (Kidney) | > 50 µM |
| Mutagenicity | S. typhimurium (Ames) | Negative (-S9), Weak Positive (+S9) |
In Vivo Toxicity and Mechanistic Pathways
Erythrocyte and Spleen Toxicity
The primary dose-limiting toxicity for aniline derivatives is methemoglobinemia and hemolytic anemia. In vivo, the parent compound is hepatically cleared and metabolized into an active N-hydroxylamine[2]. This reactive metabolite oxidizes hemoglobin to methemoglobin, causing structural alterations to the erythrocyte cytoskeleton[2].
These damaged erythrocytes are prematurely sequestered and phagocytized by the spleen[2]. The resulting iron overload in the spleen initiates severe oxidative and nitrosative stress. This cascade activates IκB kinases (IKK) and mitogen-activated protein kinases (MAPKs), leading to the translocation of nuclear factor-kappa B (NF-κB) and AP-1[5]. The subsequent upregulation of pro-inflammatory cytokines (IL-1, IL-6, TNF-α) drives splenomegaly and splenic fibrosis[5].
Fig 1: Mechanistic pathway of aniline-induced erythrocyte damage and splenic toxicity.
Table 3: Representative In Vivo Acute Toxicity Profile (Rodent Model)
| Parameter | Observation / Value |
| Acute Oral LD50 (Rat) | ~450 mg/kg |
| NOAEL (14-Day Subacute) | 25 mg/kg/day |
| Primary Target Organs | Spleen, Blood (Erythrocytes), Liver |
| Hematology Findings | Elevated Methemoglobin, Decreased RBC count |
Experimental Protocols
Protocol 1: Automated Whole-Cell Patch-Clamp hERG Assay
To ensure trustworthy and self-validating data, the hERG assay must include positive controls (e.g., E-4031) and strict leak-current thresholds to prevent false negatives.
-
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel in Ham's F-12 medium. Harvest cells at 70-80% confluency.
-
Compound Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions in extracellular recording buffer (final DMSO concentration ≤ 0.1%).
-
Electrophysiology Setup: Transfer cells to the automated patch-clamp system. Establish whole-cell configuration with a seal resistance > 1 GΩ.
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.
-
Data Acquisition: Measure the peak tail current amplitude. Apply the test compound for 5 minutes and record the steady-state fractional block.
-
Validation: Calculate the IC50 using a 4-parameter logistic fit. Reject any cell where the initial tail current is < 300 pA or leak current is > 10% of the peak current.
Fig 2: Step-by-step workflow for the automated whole-cell patch-clamp hERG inhibition assay.
Protocol 2: In Vivo Methemoglobinemia Assessment
-
Animal Dosing: Administer the test compound via oral gavage to male Sprague-Dawley rats (n=5 per dose group) at 10, 30, and 100 mg/kg formulated in 0.5% methylcellulose.
-
Blood Collection: At 1, 4, 8, and 24 hours post-dose, collect 200 µL of blood via the lateral tail vein into K2EDTA tubes.
-
Spectrophotometric Analysis: Lyse the erythrocytes and measure absorbance at 630 nm (methemoglobin peak) and 540 nm (total hemoglobin peak) using a microplate reader.
-
Quantification: Calculate the percentage of methemoglobin relative to total hemoglobin. A dose-dependent increase > 5% indicates significant erythrocyte toxicity requiring structural mitigation.
Conclusion
2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline presents a safety profile typical of substituted anilines. While its thiazole moiety effectively mitigates hERG-related cardiotoxicity risks, its aniline core necessitates careful monitoring for erythrocyte and splenic toxicity driven by N-hydroxylated metabolites. Structural optimization (e.g., steric hindrance around the aniline nitrogen or replacement with a bioisostere) is highly recommended for downstream drug candidates utilizing this scaffold.
References
-
BLD Pharm. "1155909-82-2 | 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline". bldpharm.com. 1
-
PubMed / NIH. "Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review". nih.gov. 5
-
UCLouvain. "Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design". uclouvain.be. 3
-
Srce.hr. "MECHANISTIC STUDY ON ANILINE-INDUCED ERYTHROCYTE TOXICITY". srce.hr. 2
-
ACS Publications. "Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters". acs.org. 4
Sources
- 1. 1155909-82-2|2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline|BLD Pharm [bldpharm.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
